NOTUM Inhibition: The 2-Phenoxyacetamide Core as a Defined Chemical Starting Point
The core 2-phenoxyacetamide scaffold of N-(4-fluorophenyl)-2-phenoxyacetamide is a validated chemical starting point for developing potent NOTUM inhibitors. The unsubstituted 2-phenoxyacetamide fragment (compound 3) demonstrated modest NOTUM inhibition (IC50 = 33 μM) in a biochemical assay [1]. This is in stark contrast to optimized leads derived from the same core, such as indazole 38 (IC50 = 0.032 μM) and isoquinoline 45 (IC50 = 0.085 μM), which are over 1,000-fold and 388-fold more potent, respectively [1]. This provides a clear, quantifiable benchmark: N-(4-fluorophenyl)-2-phenoxyacetamide represents the unoptimized, foundational core, and its procurement is relevant for laboratories conducting SAR studies or fragment-based drug discovery where the parent scaffold's activity is the baseline for optimization.
| Evidence Dimension | NOTUM Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 33 μM (for core 2-phenoxyacetamide scaffold) |
| Comparator Or Baseline | Optimized derivatives: Indazole 38 (IC50 = 0.032 μM); Isoquinoline 45 (IC50 = 0.085 μM) |
| Quantified Difference | Target scaffold is >1,000-fold less potent than optimized leads |
| Conditions | NOTUM biochemical inhibition assay |
Why This Matters
Procurement of this parent compound provides a defined, low-activity control essential for quantifying the improvement gained from each round of synthetic SAR exploration, validating the starting point of a drug discovery program.
- [1] Atkinson, B. N., Steadman, D., Zhao, Y., Sipthorp, J., Vecchia, L., Ruza, R. R., ... & Fish, P. V. (2019). Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm, 10(8), 1361-1369. View Source
